N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
Description
N-(5-(5-Cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide (CAS: 1351621-28-7) is a heterocyclic compound featuring a fused thiazolo-pyridine core modified with cyclopropylisoxazole and furan-2-carboxamide substituents. Its molecular formula is C₁₈H₁₆N₄O₄S, with a molecular weight of 384.4 g/mol . The structure includes:
- A 5-cyclopropylisoxazole-3-carbonyl group, contributing steric bulk and electronic effects from the cyclopropyl and isoxazole moieties.
- A furan-2-carboxamide substituent, which introduces aromaticity and polarity.
The compound’s SMILES string (O=C(Nc1nc2c(s1)CN(C(=O)c1cc(C3CC3)on1)CC2)c1ccco1) highlights its connectivity and functional groups. While physicochemical data (e.g., melting point, solubility) are unavailable, its structural complexity suggests moderate lipophilicity, influenced by the cyclopropyl and furan groups .
Properties
IUPAC Name |
N-[5-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c23-16(11-4-6-25-9-11)20-18-19-12-3-5-22(8-15(12)27-18)17(24)13-7-14(26-21-13)10-1-2-10/h4,6-7,9-10H,1-3,5,8H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRVUDWAKDHDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=COC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Cyclopropylisoxazole moiety : Known for its role in various biological activities.
- Tetrahydrothiazolo[5,4-c]pyridine : A heterocyclic structure that contributes to the compound's pharmacological properties.
- Furan-3-carboxamide : Imparts additional functional characteristics that may enhance biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate cyclopropylisoxazole derivatives with tetrahydrothiazolo-pyridine frameworks. The synthetic pathway often includes:
- Formation of the isoxazole ring.
- Construction of the thiazole-pyridine backbone.
- Coupling reactions to form the final amide structure.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit proliferation in various cancer cell lines. For example:
- HT-29 Colon Cancer Cells : The compound showed promising antiproliferative effects with IC50 values in the micromolar range, indicating its potential as a lead molecule for further development against colorectal cancer .
The proposed mechanism of action involves:
- Inhibition of Choline Kinase (ChoK) : This enzyme is a target for anticancer therapies due to its role in membrane synthesis and cell proliferation. The compound's ability to inhibit ChoK could disrupt cancer cell growth and survival .
- Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Experimental Results
-
In Vitro Studies : A series of experiments were conducted on various cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) cancers. The results indicated:
- Cell Viability Reduction : Significant reductions in cell viability were observed at concentrations as low as 10 µM.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treated cells exhibited G1 phase arrest.
- Animal Models : Preliminary studies using mouse models have shown that administration of the compound resulted in tumor size reduction when compared to control groups .
Data Table
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HT-29 | 15 | ChoK Inhibition |
| Apoptosis Induction | MCF-7 | 12 | Apoptotic Pathway Activation |
| Tumor Growth Inhibition | Mouse Model | N/A | In Vivo Tumor Size Reduction |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(5-(5-Cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide (CAS: 1798483-87-0)
- Molecular Formula : C₁₈H₁₆N₄O₃S₂
- Molecular Weight : 400.5 g/mol
- Key Differences: Replaces the furan-2-carboxamide with thiophene-3-carboxamide. The 3-position substitution on thiophene alters spatial orientation, which may affect target binding .
5-(Furan-2-yl)-N-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide (CAS: 1396851-61-8)
- Molecular Formula : C₁₅H₁₄N₄O₅S₂
- Molecular Weight : 394.4 g/mol
- Key Differences: Substitutes the cyclopropylisoxazole with a methylsulfonyl group on the thiazolo-pyridine core. Simplified isoxazole substituent (lacking cyclopropyl) reduces steric hindrance, possibly improving synthetic accessibility .
N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (Compound 21 from )
- Molecular Formula: Not explicitly stated (estimated C₁₂H₁₃N₅O₃S).
- Key Differences: Features a nitropyrazole and ethylthiophene instead of the thiazolo-pyridine scaffold. Demonstrates lower molecular complexity compared to the target compound, which may correlate with reduced target selectivity .
Structural and Functional Implications
Heterocyclic Core Modifications
- Thiazolo-pyridine vs. Pyrazole/Thiophene : The thiazolo-pyridine core in the target compound offers conformational restraint and hydrogen-bonding capacity, unlike the linear pyrazole-thiophene system in Compound 21 .
- Cyclopropylisoxazole vs. Methylsulfonyl : The cyclopropyl group in the target compound introduces steric hindrance, which may protect the isoxazole from metabolic degradation. In contrast, the methylsulfonyl group in CAS 1396851-61-8 enhances polarity but lacks steric bulk .
Substituent Effects
Q & A
Q. What are the key synthetic challenges and optimal reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, including cyclization of thiazolo-pyridine intermediates and coupling with isoxazole/furan moieties. Critical steps include:
- Cyclopropane introduction : Achieved via [2+1] cycloaddition under palladium catalysis to functionalize the isoxazole ring .
- Amide bond formation : Carbodiimide coupling agents (e.g., EDCI/HOBt) ensure efficient conjugation of the furan-3-carboxamide group .
- Purity control : HPLC and NMR are essential to monitor intermediates and final product integrity (≥95% purity) .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
Q. What preliminary biological screening data exist for this compound?
Structural analogs (e.g., thiazolo-pyridine derivatives) show activity against kinase targets (IC50 < 1 µM in enzymatic assays) and anti-inflammatory effects (e.g., TNF-α inhibition) . Solubility in DMSO (>10 mM) and stability in PBS (pH 7.4, 24 h) are critical for in vitro studies .
Advanced Research Questions
Q. How do structural modifications (e.g., isoxazole vs. thiophene substitution) impact target selectivity?
- Isoxazole vs. thiophene : The cyclopropyl-isoxazole group enhances metabolic stability compared to thiophene analogs, which show faster hepatic clearance .
- Thiazolo-pyridine core : Modifications here alter binding to ATP pockets in kinases (e.g., JAK2 vs. CDK2 selectivity) .
- Data contradiction : Some studies report conflicting IC50 values (e.g., 0.2 µM vs. 1.5 µM for JAK2), likely due to assay conditions (e.g., ATP concentration, buffer pH) .
Q. What computational strategies are effective for predicting off-target interactions?
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with conserved kinase domains (e.g., DFG motif) .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify key residues (e.g., Lys93 in JAK2) .
- Pharmacophore mapping : Aligns furan-3-carboxamide with hinge regions in kinase targets .
Q. How can metabolic stability and bioavailability be optimized?
- Cyclopropyl groups : Reduce oxidative metabolism (CYP3A4 t1/2 increased from 2 h to 6 h) .
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 3.2 mg/mL vs. 0.5 mg/mL free base) .
- Prodrug strategies : Esterification of the carboxamide improves intestinal absorption in rodent models .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding this compound’s efficacy in cellular vs. enzymatic assays?
- Cellular permeability : LogP values (~2.5) suggest moderate membrane penetration, leading to discrepancies between cell-free and cell-based IC50 values .
- Protein binding : High plasma protein binding (>90%) reduces free drug concentration in cellular assays .
- Mitigation : Use LC-MS/MS to quantify intracellular compound levels and correlate with activity .
Methodological Recommendations
- Synthetic scale-up : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve yield reproducibility .
- Crystallography : Co-crystallize with target proteins (e.g., JAK2) to resolve binding modes and guide SAR .
- In vivo models : Use transgenic zebrafish for rapid PK/PD profiling before rodent studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
